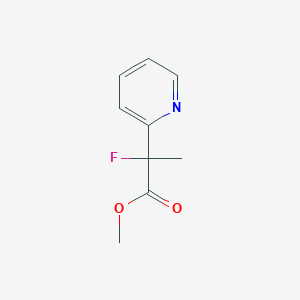










|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li].[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]([CH3:20])[C:16]([O:18][CH3:19])=[O:17].[F:21]N(S(C1C=CC=CC=1)(=O)=O)S(C1C=CC=CC=1)(=O)=O>O1CCCC1>[F:21][C:15]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][N:9]=1)([CH3:20])[C:16]([O:18][CH3:19])=[O:17] |f:0.1,^1:7|
|


|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C.[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C(C(=O)OC)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then re-cooled to −78° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
|
Type
|
STIRRING
|
|
Details
|
stir for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with 50 mL of a saturated ammonium chloride solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (3×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with a 0-40% ethyl acetate in hexanes gradient
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)OC)(C)C1=NC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 78% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |